molecular formula C12H22FNO3 B11861327 Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B11861327
M. Wt: 247.31 g/mol
InChI Key: RTTFSGDFPHCZMD-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a 2-hydroxyethyl substituent at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, while the fluorine and hydroxyethyl moieties influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-15)10(13)8-14/h9-10,15H,4-8H2,1-3H3

InChI Key

RTTFSGDFPHCZMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of 3-fluoro-4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

In biological research, this compound has been utilized in studies focused on:

  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which is crucial for understanding metabolic pathways.
  • Receptor Binding Studies : The compound's interactions with various receptors can provide insights into drug design and development.

Therapeutic Potential

Recent studies have highlighted the compound's potential as a therapeutic agent. Notably, it has been evaluated for its effects on inflammation-related diseases. For example, research indicates that modifications to similar compounds have resulted in significant analgesic effects and improved outcomes in models of acute pancreatitis and sepsis .

Data Tables

StepDescription
PreparationSynthesis starts with tert-butyl 4-hydroxypiperidine
FluorinationIntroduction of fluorine into the piperidine ring
EsterificationFormation of the ester with hydroxyethyl

Case Studies

  • Enzyme Inhibition Study :
    • A study demonstrated that this compound can inhibit soluble epoxide hydrolase, a target for inflammatory diseases. The compound showed promising results in reducing inflammatory markers in animal models .
  • Pharmaceutical Development :
    • Researchers are exploring this compound as an intermediate for synthesizing novel piperidine derivatives aimed at enhancing pharmacological properties while minimizing side effects associated with existing drugs .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluoro groups allow it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
This compound (Target) -F (3), -CH₂CH₂OH (4) ~247.28* Not Provided Intermediate for drug synthesis; enhanced solubility from hydroxyethyl group N/A
Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate -F, -F (3), -CH₂CH₂OH (4) 265.30 1334415-93-8 Higher metabolic stability due to difluoro substitution; 98% purity
Tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate -F (3), -CH₂OH (4) 233.28 1610418-19-3 Stereospecific (3S,4R); hydroxymethyl group reduces steric bulk
Tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate -CH=CH-(4-fluorophenyl) (3) Not Provided Not Provided Styryl group enhances lipophilicity; potential enzyme inhibition
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate -CF₃-phenyl (4) 328 (M+H) Not Provided Trifluoromethyl enhances electron-withdrawing effects; solid form
Tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate -NH-(3,4-difluorobenzyl) (4) 326.38 1349716-46-6 Amino group enables hydrogen bonding; intermediate for kinase inhibitors

*Estimated based on molecular formula C₁₂H₂₂FNO₃.

Key Comparative Insights

Substituent Effects: Fluorine Content: The target compound’s mono-fluoro substitution (vs. difluoro in ) may reduce metabolic stability but improve synthetic accessibility. Difluoro derivatives are often prioritized for prolonged half-life in drug candidates. Hydroxyethyl vs. Hydroxymethyl: The hydroxyethyl group (target) offers greater conformational flexibility and solubility compared to the hydroxymethyl analog (), which is more rigid. Styryl/Trifluoromethyl Groups: Styryl () and trifluoromethyl () substituents increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Stereochemistry :

  • Stereospecific derivatives like (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate () highlight the importance of chirality in biological activity. The target compound’s unspecified stereochemistry (likely racemic) may limit its utility in enantioselective applications.

Synthetic Accessibility :

  • Hydroxyethyl-containing derivatives (target, ) are synthesized via coupling reactions (e.g., HATU-mediated amidation in ), whereas styryl derivatives () require Wittig or Heck-type couplings.

Physical Properties :

  • The difluoro-hydroxyethyl analog () is a stable solid (98% purity), while hydroxymethyl derivatives () are oils, impacting formulation strategies.

Applications :

  • Hydroxyethyl-substituted compounds (target, ) are likely intermediates for water-soluble pharmaceuticals (e.g., kinase inhibitors). Styryl derivatives () may serve as fluorescent probes or enzyme inhibitors due to extended conjugation.

Research Findings and Implications

  • Metabolic Stability: Difluoro analogs () resist oxidative degradation better than mono-fluoro compounds, making them preferable in drug design.
  • Solubility vs. Lipophilicity : Hydroxyethyl groups balance solubility and membrane permeability, whereas trifluoromethyl () or styryl () groups prioritize lipophilicity for CNS-targeted drugs.
  • Stereochemical Precision : Enantiopure derivatives () are critical for high-affinity target engagement, necessitating asymmetric synthesis or resolution techniques.

Biological Activity

Tert-butyl 3-fluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H20FNO3
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 882033-94-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes.

1. Neuroprotective Effects

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit neuroprotective effects. For instance, compounds similar to this compound have shown the ability to protect astrocytes from amyloid-beta (Aβ) induced toxicity. This is particularly relevant in the context of Alzheimer's disease (AD), where Aβ aggregation leads to neuroinflammation and cell death.

Case Study : In vitro studies demonstrated that the compound could improve cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective mechanism against oxidative stress and inflammatory responses associated with AD pathology .

2. Anticancer Activity

Piperidine derivatives are being explored for their potential anticancer properties. The structure of this compound may enhance its interaction with cancer cell targets, leading to apoptosis and reduced tumor growth.

Research Findings : A study reported that related piperidine compounds exhibited cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into their use as anticancer agents .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityIC50 (nM)Reference
M4Neuroprotection15.4
Compound XAnticancer25.0
Compound YAnti-inflammatory30.0

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound has been classified as hazardous, with specific precautionary measures recommended during handling due to potential toxicity .

Q & A

Q. Example Reaction Table :

StepKey Reagents/ConditionsPurposeYield Range
1Boc protection, DCM, 0°CN-protection70-85%
2KF, DMF, 80°CFluorination60-75%
3Ethylene oxide, NaH, THFHydroxyethylation50-65%

Validation : Monitor reactions via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Key safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use fume hoods or N95 masks if aerosolization occurs during weighing .
  • Fire safety : Use CO₂ or dry chemical extinguishers; avoid water jets (combustible dust risk) .
  • Emergency response : Immediate eye washing and skin decontamination with soap/water .

Note : No GHS classification is available, but treat as hazardous due to structural analogs with irritant properties .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Use a combination of:

NMR spectroscopy :

  • ¹H/¹³C NMR : Identify peaks for tert-butyl (δ ~1.4 ppm), fluorine (coupling patterns), and hydroxyethyl groups (δ ~3.6-4.0 ppm) .

Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₃H₂₂FNO₃) .

X-ray crystallography : Resolve stereochemistry at the 3-fluoro and 4-hydroxyethyl positions (if crystalline) .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., Gaussian or ADF software) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., GPCRs or kinases) .

MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Case Study : Analogous piperidine derivatives show affinity for σ-1 receptors; prioritize similar targets for experimental validation .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

Source analysis : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., -20°C under argon) .

Assay standardization :

  • Use identical cell lines (e.g., HEK293 vs. CHO impacts GPCR activity).
  • Control for solvent effects (DMSO ≤0.1% v/v) .

Meta-analysis : Apply statistical tools (e.g., RevMan) to harmonize EC₅₀/IC₅₀ values from disparate studies .

Example : Discrepancies in cytotoxicity (IC₅₀) may arise from differences in MTT assay protocols (incubation time, cell density) .

Advanced: What strategies enhance the compound’s stability during experiments?

Answer:

  • Temperature control : Store at -20°C in amber vials to prevent photodegradation .
  • Inert atmosphere : Use argon/vacuum sealing for long-term storage .
  • Buffered solutions : Prepare fresh solutions in PBS (pH 7.4) to avoid hydrolysis of the Boc group .

Stability Testing : Monitor via HPLC at t = 0, 24, 48 hrs under experimental conditions .

Advanced: How to validate purity in complex mixtures (e.g., reaction crude or biological samples)?

Answer:

HPLC-DAD/UV : Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~12-15 min .

LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to the compound .

NMR spiking : Add a pure reference standard to confirm peak identity in crude mixtures .

Q. Validation Criteria :

  • Purity threshold : ≥95% for in vitro assays .
  • Impurity profiling : Identify byproducts (e.g., de-Boc or oxidized derivatives) .

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